molecular formula C13H9NO4 B6386715 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261955-24-1

5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6386715
CAS RN: 1261955-24-1
M. Wt: 243.21 g/mol
InChI Key: NMUVZPBBQMWKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% (5-FPHNA-95) is a compound derived from nicotinic acid, a form of vitamin B3. It is a white crystalline powder with a melting point of 116-118 °C and a molecular weight of 206.21 g/mol. 5-FPHNA-95 has been studied for its potential applications in scientific research and drug development.

Scientific Research Applications

5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential applications in scientific research and drug development. It has been used as a substrate for the enzyme aldehyde oxidase, which is involved in the metabolism of drugs and xenobiotics. 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% has also been used to study the effects of nicotinic acid on lipid metabolism and its role in the prevention of cardiovascular disease. Additionally, 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential use in the development of drugs for the treatment of obesity, diabetes, and other metabolic diseases.

Mechanism of Action

5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% is known to act on the enzyme aldehyde oxidase, which is involved in the metabolism of drugs and xenobiotics. The compound is believed to inhibit the enzyme, which leads to the accumulation of toxic aldehydes and other compounds that can lead to cell damage. Additionally, 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% has been shown to act on the nicotinic acid receptor, which is involved in lipid metabolism and the regulation of glucose and insulin levels in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% can inhibit the enzyme aldehyde oxidase, leading to the accumulation of toxic aldehydes and other compounds that can lead to cell damage. In vivo studies have shown that 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% can reduce the levels of cholesterol and triglycerides in the blood, as well as increase the levels of HDL (good) cholesterol. Additionally, 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce the risk of cardiovascular disease and improve glucose and insulin levels in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments include its availability, its stability, and its low cost. Additionally, 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% is easy to synthesize, and it can be used in a variety of laboratory experiments. The limitations of using 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments include the need for special equipment and the potential for toxicity if the compound is not handled properly.

Future Directions

The potential future directions for 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% could be used in the development of new therapeutic agents for the treatment of metabolic diseases such as obesity and diabetes. Finally, 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% could be used in the development of new drugs for the treatment of cardiovascular disease.

Synthesis Methods

5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% is synthesized from nicotinic acid through a series of steps. First, nicotinic acid is reacted with formaldehyde in an aqueous solution to form 5-formylnicotinic acid. The 5-formylnicotinic acid is then treated with sodium hydroxide to form 5-formylphenyl-6-hydroxynicotinic acid. Finally, the 5-formylphenyl-6-hydroxynicotinic acid is purified by recrystallization to obtain the desired 5-(3-Formylphenyl)-6-hydroxynicotinic acid, 95% product.

properties

IUPAC Name

5-(3-formylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-2-1-3-9(4-8)11-5-10(13(17)18)6-14-12(11)16/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUVZPBBQMWKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CNC2=O)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687028
Record name 5-(3-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Formylphenyl)-6-hydroxynicotinic acid

CAS RN

1261955-24-1
Record name 3-Pyridinecarboxylic acid, 5-(3-formylphenyl)-1,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261955-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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